molecular formula C22H26N6O3 B4971311 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B4971311
M. Wt: 422.5 g/mol
InChI Key: OFAFJIPPXSXOEA-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety and a pyrazole ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the piperazine and pyrazole substituents. Common reagents used in these reactions include hydrazine derivatives, pyrazole derivatives, and various coupling agents. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, depending on the reagents used.

Scientific Research Applications

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups and the resulting pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-15-11-16(2)28(25-15)21-6-5-20(23-24-21)26-7-9-27(10-8-26)22(29)17-12-18(30-3)14-19(13-17)31-4/h5-6,11-14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAFJIPPXSXOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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